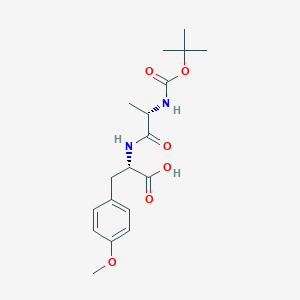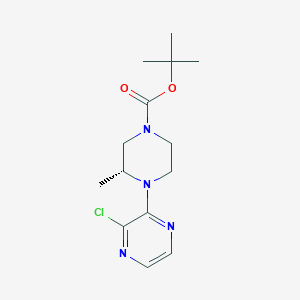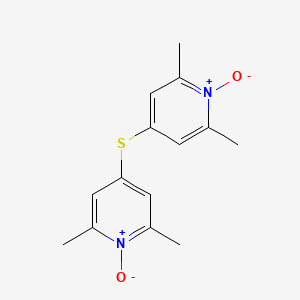
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is a chemical compound characterized by its unique structure, which includes two pyridin-1-ium rings connected by a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium typically involves the reaction of 2,6-dimethylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original sulfanyl compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridin-1-ium rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts or conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- Dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate
Uniqueness
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is unique due to its sulfanyl linkage between two pyridin-1-ium rings, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
Properties
CAS No. |
23429-27-8 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChI Key |
JSBGNVXROOEFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)SC2=CC(=[N+](C(=C2)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
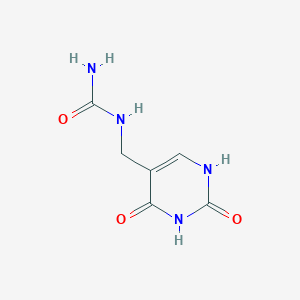
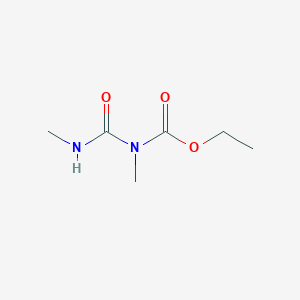


![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)



